UK 357903

Description

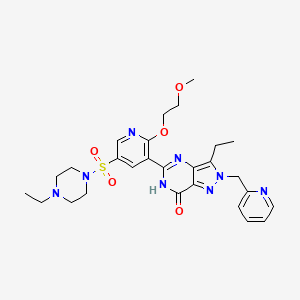

Structure

2D Structure

3D Structure

Properties

CAS No. |

247580-98-9 |

|---|---|

Molecular Formula |

C27H34N8O5S |

Molecular Weight |

582.7 g/mol |

IUPAC Name |

3-ethyl-5-[5-(4-ethylpiperazin-1-yl)sulfonyl-2-(2-methoxyethoxy)-3-pyridinyl]-2-(pyridin-2-ylmethyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C27H34N8O5S/c1-4-22-23-24(32-35(22)18-19-8-6-7-9-28-19)26(36)31-25(30-23)21-16-20(17-29-27(21)40-15-14-39-3)41(37,38)34-12-10-33(5-2)11-13-34/h6-9,16-17H,4-5,10-15,18H2,1-3H3,(H,30,31,36) |

InChI Key |

QDPNAMRLQRQPMR-UHFFFAOYSA-N |

Isomeric SMILES |

CCC1=C2C(=NN1CC3=CC=CC=N3)C(=O)N=C(N2)C4=C(N=CC(=C4)S(=O)(=O)N5CCN(CC5)CC)OCCOC |

Canonical SMILES |

CCC1=C2C(=NN1CC3=CC=CC=N3)C(=O)N=C(N2)C4=C(N=CC(=C4)S(=O)(=O)N5CCN(CC5)CC)OCCOC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

UK-357903, UK357903, UK 357903 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of UK-357903

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of UK-357903, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). The information is compiled from preclinical studies and is intended for a scientific audience engaged in drug discovery and development.

Core Mechanism of Action: Selective PDE5 Inhibition

UK-357903 exerts its pharmacological effects through the selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5, UK-357903 leads to an accumulation of intracellular cGMP, thereby amplifying the downstream signaling pathways mediated by this second messenger.

The primary consequence of increased cGMP levels is the relaxation of smooth muscle cells, particularly in vascular tissues. This vasodilation is the basis for the hemodynamic effects observed with UK-357903 administration and its potential therapeutic applications.[1]

Signaling Pathway of UK-357903 Action

The mechanism of action of UK-357903 is intrinsically linked to the nitric oxide (NO)-cGMP signaling cascade. Under physiological conditions, the release of NO, for instance from endothelial cells or non-adrenergic, non-cholinergic (NANC) neurons, stimulates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) to cGMP. PDE5 then specifically hydrolyzes cGMP to 5'-GMP, terminating the signal. UK-357903, by blocking this hydrolysis, prolongs and enhances the effects of cGMP.

References

UK-357903: A Selective Phosphodiesterase Type 5 Inhibitor

An In-Depth Technical Overview

This technical guide provides a comprehensive analysis of UK-357903, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. Developed by Pfizer, this compound showed early promise for the treatment of erectile dysfunction but was later discontinued in Phase II clinical trials. This document details its mechanism of action, selectivity profile, preclinical data, and the known details of its clinical development, offering valuable insights for researchers, scientists, and professionals in drug development.

Mechanism of Action

UK-357903 is a competitive inhibitor of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature.[1] During sexual stimulation, the release of nitric oxide (NO) activates soluble guanylate cyclase (sGC) to produce cGMP.[2] This increase in cGMP leads to the activation of protein kinase G (PKG), resulting in the phosphorylation of proteins that cause a decrease in intracellular calcium levels and subsequent relaxation of the smooth muscle of the corpus cavernosum.[3] This relaxation allows for increased blood flow into the penis, leading to an erection.[4] By inhibiting PDE5, UK-357903 prevents the breakdown of cGMP, thereby potentiating the NO/cGMP signaling pathway and enhancing erectile function in the presence of sexual stimulation.[4][5]

Selectivity Profile

The selectivity of a PDE5 inhibitor is crucial for minimizing off-target effects. UK-357903 demonstrates high selectivity for PDE5 over PDE6, an enzyme found in the retina. Inhibition of PDE6 is associated with visual disturbances, a known side effect of less selective PDE5 inhibitors.

| Enzyme | IC50 (nM) | Selectivity Ratio (vs. PDE5) |

| PDE5 | 1.7[6] | 1 |

| PDE6 | 714[6] | ~420 |

Table 1: In Vitro Inhibitory Potency and Selectivity of UK-357903

A comprehensive selectivity panel of UK-357903 against other PDE isoforms (PDE1-4, 7-11) is not publicly available in the retrieved search results.

Preclinical Data

In Vivo Hemodynamic Effects in Spontaneously Hypertensive Rats (SHR)

A study by Gardiner et al. (2004) investigated the hemodynamic effects of a continuous 4-day infusion of UK-357903 in conscious spontaneously hypertensive rats (SHR).[7]

Experimental Protocol:

-

Animal Model: Male spontaneously hypertensive rats.

-

Drug Administration: Continuous intravenous infusion of UK-357903 at two dose levels (0.133 or 1.33 mg kg⁻¹ h⁻¹) or vehicle for 4 days.

-

Measurements: Mean blood pressure, heart rate, and regional blood flow (renal, mesenteric, and hindquarters) were measured using implanted pulsed Doppler probes. Plasma concentrations of UK-357903 and cGMP were also determined.

Results:

| Parameter | Low Dose (0.133 mg kg⁻¹ h⁻¹) | High Dose (1.33 mg kg⁻¹ h⁻¹) |

| Mean Blood Pressure | Modest, transient reduction[7] | Modest, transient reduction[7] |

| Heart Rate | No significant change[7] | No significant change[7] |

| Renal Blood Flow | No significant change[7] | No significant change[7] |

| Mesenteric Blood Flow | Vasodilation[7] | Vasodilation[7] |

| Hindquarters Blood Flow | Vasodilation[7] | Vasodilation[7] |

| Plasma cGMP | Sustained elevation[7] | Dose-dependent sustained elevation[7] |

Table 2: Summary of Hemodynamic Effects of UK-357903 in SHR

The study concluded that UK-357903 caused regionally selective vasodilation. The transient nature of the blood pressure reduction, despite sustained elevations in plasma cGMP, suggested the activation of compensatory mechanisms.[7]

In Vitro and In Vivo Erectile Function Studies

Detailed in vitro studies on the direct relaxant effects of UK-357903 on isolated corpus cavernosum strips are not available in the public domain. Furthermore, preclinical studies evaluating the in vivo efficacy of UK-357903 in animal models of erectile dysfunction have not been identified in the conducted searches.

Clinical Development and Discontinuation

UK-357903, developed by Pfizer, entered Phase II clinical trials in Europe for the treatment of erectile dysfunction.[3] However, the development of the compound was discontinued in September 2006.[3] The specific reasons for the discontinuation, such as lack of efficacy, adverse events, or strategic portfolio decisions by Pfizer, have not been publicly disclosed in the available information. No clinical trial data, including efficacy, safety, or pharmacokinetic profiles in humans, has been published.

Conclusion

UK-357903 is a highly potent and selective PDE5 inhibitor that demonstrated relevant physiological effects in preclinical models. Its high selectivity for PDE5 over PDE6 suggested a potentially favorable side-effect profile concerning visual disturbances. However, the discontinuation of its clinical development in Phase II trials indicates that it did not meet the necessary criteria for further advancement. The lack of publicly available clinical data and a comprehensive preclinical package, particularly regarding its direct effects on erectile tissue and in vivo efficacy models, leaves a significant gap in the complete understanding of this compound. Nevertheless, the available information on UK-357903 provides a valuable case study for researchers in the field of PDE5 inhibitor development.

References

- 1. researchgate.net [researchgate.net]

- 2. Relaxation of isolated corpus cavernosum induced by smooth-muscle relaxant drugs. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pfizer.com [pfizer.com]

- 4. Premature discontinuation of clinical trial for reasons not related to efficacy, safety, or feasibility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. expert reaction to phase 3 results for the Pfizer/ BioNTech BNT162b2 mRNA COVID-19 Vaccine | Science Media Centre [sciencemediacentre.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Follow-Up Data From Phase 3 Trial of Pfizer-BioNTech COVID-19 Vaccine Support Safety and High Efficacy in Adolescents 12 Through 15 Years of Age | Pfizer [pfizer.com]

An In-depth Technical Guide to UK-357903: A Discontinued PDE5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UK-357903 is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed by Pfizer for the treatment of erectile dysfunction. Structurally belonging to the pyrazolopyrimidinone class of compounds, it demonstrated significant vasodilatory effects in preclinical studies. Despite advancing to Phase II clinical trials, its development was discontinued. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and available preclinical data for UK-357903, intended for a scientific audience.

Discovery and History

UK-357903, with the chemical name 1-ethyl-4-{3-[3-ethyl-6,7-dihydro-7-oxo-2-(2-pyridylmethyl)-2H-pyrazolo[4,3-d]pyrimidin-5-yl]-2-(2-methoxyethoxy)-5-pyridylsulphonyl}piperazine, emerged from Pfizer's research into pyrazolopyrimidinone-based PDE5 inhibitors.[1] The core pyrazolopyrimidinone scaffold is a key structural feature shared with other PDE5 inhibitors like sildenafil.[2][3]

The synthesis of UK-357903 involves a multi-step process, as detailed in European patent EP0994115A2, which describes the preparation of related pyrazolopyrimidinone compounds.[1]

While the compound showed promise in preclinical models, its clinical development was halted after Phase II trials.[4] Publicly available records indicate the discontinuation of the Phase II trial for erectile dysfunction in Europe around September 2006.[4] The specific reasons for the discontinuation have not been formally published.

Mechanism of Action

UK-357903 is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the corpus cavernosum of the penis and the pulmonary vasculature. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[5]

The proposed signaling pathway for UK-357903's action is as follows:

-

Nitric oxide (NO) is released from nerve endings and endothelial cells in response to sexual stimulation.

-

NO activates soluble guanylate cyclase (sGC) in smooth muscle cells.

-

Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

-

Elevated cGMP levels lead to the activation of protein kinase G (PKG), which in turn causes a decrease in intracellular calcium levels.

-

This reduction in calcium results in the relaxation of smooth muscle in the corpus cavernosum, leading to increased blood flow and penile erection.

-

UK-357903 inhibits PDE5, preventing the breakdown of cGMP to inactive GMP. This prolongs the action of cGMP, thereby enhancing and sustaining the erectile response.

Preclinical Data

In Vitro Activity

UK-357903 is a highly potent and selective inhibitor of PDE5.

| Target | IC₅₀ (nM) | Reference |

| PDE5 | 1.7 | [5] |

| PDE6 | 714 | [5] |

The high selectivity for PDE5 over PDE6 is a desirable characteristic, as inhibition of PDE6, found in the retina, is associated with visual disturbances.

In Vivo Hemodynamic Effects in Spontaneously Hypertensive Rats (SHR)

A key preclinical study investigated the hemodynamic effects of a continuous 4-day infusion of UK-357903 in conscious, spontaneously hypertensive rats.

| Treatment Group | Dose | Change in Mean Arterial Pressure (Day 1) | Vascular Conductance Changes (Day 1) |

| UK-357903 (Low Dose) | 0.133 mg/kg/h | -11.8 mmHg | Mesenteric and hindquarters vasodilation |

| UK-357903 (High Dose) | 1.33 mg/kg/h | -15.3 mmHg | Mesenteric and hindquarters vasodilation |

| Enalapril (Comparator) | 1 mg/kg/h | -14.1 mmHg | Renal, mesenteric, and hindquarters vasodilation |

The study also demonstrated a dose-dependent and sustained increase in plasma cGMP levels, confirming target engagement.

Experimental Protocols

Measurement of Mean Arterial Pressure and Regional Blood Flow in Conscious Rats

This protocol is based on the methodologies typically employed in studies such as the one conducted by Gardiner et al. (2004).

-

Animal Model: Male spontaneously hypertensive rats are commonly used.

-

Surgical Implantation:

-

Under anesthesia, pulsed Doppler flow probes are placed around the renal artery, superior mesenteric artery, and caudal artery (for hindquarters blood flow).

-

A catheter is inserted into the abdominal aorta via a femoral artery for blood pressure measurement and blood sampling.

-

All leads and catheters are tunneled subcutaneously to exit at the nape of the neck.

-

-

Experimental Procedure:

-

After a recovery period, conscious, unrestrained rats are housed in individual cages.

-

The arterial catheter is connected to a pressure transducer for continuous measurement of mean arterial pressure.

-

The Doppler flow probes are connected to a flowmeter to record blood flow velocity.

-

Vascular conductance is calculated as blood flow divided by mean arterial pressure.

-

UK-357903 or vehicle is administered via continuous intravenous infusion.

-

Hemodynamic parameters are recorded and analyzed at specified time points.

-

In Vitro PDE5 Inhibition Assay

This is a general protocol for determining the inhibitory activity of a compound against the PDE5 enzyme.

-

Reagents and Materials:

-

Recombinant human PDE5 enzyme.

-

³H-cGMP (radiolabeled substrate).

-

Scintillation proximity assay (SPA) beads.

-

Assay buffer.

-

Test compound (UK-357903) and a known PDE5 inhibitor (e.g., sildenafil) as a positive control.

-

96-well microplates.

-

-

Procedure:

-

Serial dilutions of the test compound are prepared.

-

The test compound, PDE5 enzyme, and SPA beads are incubated together in the microplate wells.

-

The enzymatic reaction is initiated by the addition of ³H-cGMP.

-

As PDE5 hydrolyzes ³H-cGMP to ³H-5'-GMP, the product binds to the SPA beads, bringing the radioisotope in close proximity to the scintillant in the beads, which generates a light signal.

-

The plate is read in a microplate scintillation counter.

-

The inhibitory effect of the compound is determined by the reduction in the light signal.

-

IC₅₀ values are calculated from the dose-response curves.

-

cGMP Quantification Assay

This is a general protocol for measuring cGMP levels in plasma or tissue samples.

-

Sample Preparation:

-

Blood samples are collected in the presence of a PDE inhibitor (e.g., IBMX) to prevent ex vivo cGMP degradation.

-

Plasma is separated by centrifugation.

-

Tissues are homogenized in an appropriate buffer.

-

-

Assay Procedure (Competitive ELISA):

-

A cGMP-specific antibody is coated onto the wells of a microplate.

-

Standards with known cGMP concentrations and the prepared samples are added to the wells, along with a fixed amount of enzyme-labeled cGMP.

-

The sample cGMP and the enzyme-labeled cGMP compete for binding to the antibody.

-

After incubation, the wells are washed to remove unbound components.

-

A substrate for the enzyme is added, and the resulting color development is measured using a microplate reader.

-

The concentration of cGMP in the samples is determined by comparing their absorbance to the standard curve.

-

Conclusion

UK-357903 is a well-characterized preclinical PDE5 inhibitor with high potency and selectivity. The available in vivo data in a hypertensive rat model demonstrates its vasodilatory effects and target engagement. However, the discontinuation of its clinical development after Phase II trials suggests that it may not have met the desired efficacy, safety, or pharmacokinetic profile for the treatment of erectile dysfunction, or that strategic business decisions led to the termination of the program. The information presented in this guide provides a solid foundation for researchers interested in the pharmacology of pyrazolopyrimidinone-based PDE5 inhibitors and the preclinical assessment of compounds for cardiovascular and urogenital indications.

References

UK-357903: A Technical Guide to a Potent and Selective PDE5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-357903 is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme pivotal in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. Developed by Pfizer, this pyrazolopyrimidinone derivative was investigated for its therapeutic potential in erectile dysfunction, reaching Phase II clinical trials in Europe before its development was discontinued in 2006. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological effects of UK-357903, based on available preclinical and clinical data. Detailed experimental methodologies for its synthesis and key in vitro and in vivo assays are also presented, alongside visualizations of its mechanism of action and experimental workflows.

Chemical Structure and Physicochemical Properties

UK-357903, with the IUPAC name 3-Ethyl-5-(5-(4-ethylpiperazin-1-yl)sulfonyl-2-(2-methoxyethoxy)-3-pyridyl)-2-(2-pyridylmethyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one, is a complex heterocyclic molecule. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C27H34N8O5S | [1] |

| Molecular Weight | 582.68 g/mol | [1] |

| SMILES | CCc1c2c(c(=O)[nH]c(-c3cc(cnc3OCCOC)S(=O)(=O)N4CCN(CC)CC4)n2)nn1Cc5ccccn5 | [1] |

| InChIKey | QDPNAMRLQRQPMR-UHFFFAOYSA-N | [1] |

| CAS Number | 247580-98-9 | [2] |

Mechanism of Action

UK-357903 functions as a selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is a key enzyme in the cGMP-specific signaling pathway, responsible for the degradation of cGMP. By inhibiting PDE5, UK-357903 leads to an accumulation of cGMP in tissues where PDE5 is expressed, such as the corpus cavernosum of the penis and vascular smooth muscle.[2][3] This increase in cGMP levels activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation.

References

UK-357903: A Technical Whitepaper on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UK-357903 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). Developed by Pfizer, this compound showed early promise as a vasodilator with potential therapeutic applications in conditions such as erectile dysfunction and hypertension. Preclinical studies demonstrated its ability to lower blood pressure and increase plasma cGMP levels, consistent with its mechanism of action. However, the clinical development of UK-357903 was discontinued in 2006 after reaching Phase II trials for erectile dysfunction. This whitepaper provides a comprehensive technical overview of UK-357903, summarizing its known pharmacological properties, preclinical data, and the likely reasons for its discontinuation, while also presenting detailed experimental methodologies and visualizing its mechanism of action.

Core Compound Information and Mechanism of Action

UK-357903 is a selective inhibitor of the cGMP-specific phosphodiesterase type 5 (PDE5). Its mechanism of action is centered on the nitric oxide (NO)/cGMP signaling pathway, a crucial regulator of vascular smooth muscle tone.

Signaling Pathway

The canonical NO/cGMP signaling pathway is initiated by the release of nitric oxide from endothelial cells or nitrergic neurons. NO diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation.

PDE5 terminates this signaling cascade by hydrolyzing cGMP to the inactive GMP. By inhibiting PDE5, UK-357903 prevents the degradation of cGMP, thereby potentiating and prolonging the vasodilatory effects of NO.

Quantitative Data

The available quantitative data for UK-357903 primarily comes from in vitro enzyme inhibition assays and in vivo preclinical studies.

In Vitro PDE5 Inhibition

| Parameter | Value | Notes |

| IC | 1.7 nM | The half maximal inhibitory concentration against phosphodiesterase 5. |

| IC | 714 nM | The half maximal inhibitory concentration against phosphodiesterase 6, indicating selectivity. |

Preclinical Hemodynamic Effects in Spontaneously Hypertensive Rats (SHR)

The following data is derived from a 4-day continuous intravenous infusion study in conscious spontaneously hypertensive rats.

| Treatment Group | Dose | Mean Blood Pressure Reduction (Day 1) | Plasma UK-357903 Concentration | Plasma cGMP Levels |

| UK-357903 (Low Dose) | 0.133 mg/kg/h | -11.8 mmHg | ~2-fold increase vs. vehicle | |

| UK-357903 (High Dose) | 1.33 mg/kg/h | -15.3 mmHg | ~4-fold increase vs. vehicle |

Experimental Protocols

While specific, detailed protocols for the studies on UK-357903 are not publicly available, the following methodologies are representative of the techniques likely employed based on contemporaneous scientific literature.

In Vivo Hemodynamic Study in Conscious Spontaneously Hypertensive Rats

This protocol describes a likely methodology for assessing the hemodynamic effects of UK-357903 following continuous intravenous infusion.

Methodology Details:

-

Animal Model: Male spontaneously hypertensive rats (SHR), a commonly used model for genetic hypertension.

-

Surgical Preparation: Under general anesthesia, catheters are likely implanted in the femoral artery for blood pressure measurement and the femoral vein for drug infusion. The catheters are exteriorized at the nape of the neck.

-

Drug Administration: UK-357903 is administered via continuous intravenous infusion using a subcutaneously implanted osmotic minipump connected to the venous catheter.

-

Hemodynamic Monitoring: Arterial pressure and heart rate are continuously monitored in conscious, unrestrained rats using a pressure transducer connected to the arterial catheter. Vascular conductance in different beds (e.g., mesenteric, renal, hindquarters) can be calculated from blood flow (measured by Doppler flowmetry) and arterial pressure.

-

Data Acquisition: Hemodynamic data is recorded and analyzed using a computerized data acquisition system.

Quantification of UK-357903 in Plasma

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the likely approach for the sensitive and specific quantification of UK-357903 in plasma samples.

Methodology Outline:

-

Sample Preparation: Plasma samples are subjected to protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard (a structurally similar compound). The mixture is centrifuged, and the supernatant is collected.

-

Chromatographic Separation: The supernatant is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) is used to separate UK-357903 from endogenous plasma components.

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Detection is performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for UK-357903 and the internal standard are monitored for high selectivity and sensitivity.

-

Quantification: A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of UK-357903. The concentration of UK-357903 in the study samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Measurement of Plasma cGMP Levels

Plasma cGMP levels are typically measured using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

ELISA Methodology Outline:

-

Sample Preparation: Plasma samples may require an acetylation step to improve the sensitivity of the assay.

-

Competitive Binding: The samples are added to microplate wells pre-coated with a cGMP-specific antibody. A fixed amount of cGMP conjugated to an enzyme (e.g., horseradish peroxidase) is also added to the wells. The free cGMP in the sample competes with the enzyme-conjugated cGMP for binding to the antibody.

-

Washing and Substrate Addition: The wells are washed to remove unbound components. A substrate for the enzyme is then added, which is converted into a colored product.

-

Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of cGMP in the sample.

-

Quantification: A standard curve is generated using known concentrations of cGMP, and the concentrations in the plasma samples are determined by interpolation from this curve.

Clinical Development and Discontinuation

UK-357903 progressed to Phase II clinical trials for the treatment of erectile dysfunction in Europe. However, in September 2006, Pfizer discontinued the development of this compound. While the precise reasons for this decision have not been publicly disclosed, it is likely attributable to a combination of factors, including:

-

Strategic Portfolio Review: Pharmaceutical companies regularly review their development pipelines and may discontinue programs for strategic reasons, such as prioritizing resources for compounds with a higher probability of success or a more favorable market position.

-

Competitive Landscape: At the time of UK-357903's development, sildenafil (Viagra®) was already a well-established market leader, and other PDE5 inhibitors like tadalafil (Cialis®) and vardenafil (Levitra®) were also available. For a new entrant to be successful, it would need to demonstrate a significant clinical advantage in terms of efficacy, safety, or patient convenience, which UK-357903 may not have been projected to achieve.

-

Efficacy and Safety Profile: Although no specific adverse events have been reported in the public domain, it is possible that the Phase II trials revealed a therapeutic profile that was not superior to existing treatments or raised unforeseen safety concerns. Common adverse events associated with PDE5 inhibitors include headache, flushing, dyspepsia, and visual disturbances.

Conclusion

UK-357903 is a selective PDE5 inhibitor that demonstrated clear pharmacological activity in preclinical models, consistent with its mechanism of action. Its development, however, was halted after Phase II clinical trials. This case highlights the complexities and challenges of drug development, where promising preclinical data does not always translate into a clinically and commercially successful therapeutic. The discontinuation of UK-357903 was likely a strategic decision by Pfizer, influenced by the competitive market for PDE5 inhibitors and the compound's overall clinical profile. This technical guide provides a consolidated overview of the available scientific information on UK-357903 for the benefit of researchers and drug development professionals.

UK-357903: A Technical Overview of a Selective PDE5 Inhibitor and its Interaction with the Cyclic GMP Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-357903 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. By preventing the degradation of cGMP, UK-357903 enhances the downstream effects of this second messenger, leading to vasodilation and other physiological responses. This technical guide provides a comprehensive overview of UK-357903, including its mechanism of action, available preclinical data, and detailed experimental protocols relevant to its study. While the development of UK-357903 appears to have been discontinued and it did not proceed to clinical trials, the information gathered from its preclinical evaluation remains valuable for researchers in the field of PDE5 inhibition and cGMP signaling.

Core Mechanism of Action: Inhibition of PDE5

UK-357903 exerts its pharmacological effects by selectively inhibiting the PDE5 enzyme. PDE5 is responsible for the hydrolysis of cGMP to the inactive GMP. This inhibition leads to an accumulation of intracellular cGMP, thereby amplifying the signaling cascade initiated by nitric oxide (NO).

The Cyclic GMP Signaling Pathway

The NO-sGC-cGMP pathway is fundamental to various physiological processes, most notably smooth muscle relaxation and vasodilation. The pathway can be summarized as follows:

-

Nitric Oxide (NO) Synthesis: In response to various stimuli, endothelial cells produce NO.

-

Soluble Guanylate Cyclase (sGC) Activation: NO diffuses into adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.

-

cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.

-

Downstream Effects: cGMP acts as a second messenger, activating protein kinase G (PKG). PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation and vasodilation.

-

Signal Termination: The action of cGMP is terminated by its hydrolysis to GMP by phosphodiesterases, primarily PDE5.

UK-357903's role is to block this final step, thereby prolonging the action of cGMP and enhancing the vasodilatory response.

Quantitative Data

The following tables summarize the available quantitative data for UK-357903.

Table 1: In Vitro Inhibitory Activity of UK-357903

| Target | IC50 (nM) | Selectivity (PDE6/PDE5) |

| PDE5 | 1.7 | ~420-fold |

| PDE6 | 714 |

Data sourced from commercially available information on UK-357903.

Table 2: Summary of Preclinical Hemodynamic Effects of UK-357903 in Conscious Spontaneously Hypertensive Rats (SHR)

| Parameter | Low Dose (0.133 mg/kg/h) | High Dose (1.33 mg/kg/h) |

| Mean Arterial Pressure | Modest, non-dose-dependent reduction, significant only on Day 1. | Modest, non-dose-dependent reduction, significant only on Day 1. |

| Heart Rate | No significant effect. | No significant effect. |

| Mesenteric Vascular Conductance | Vasodilator effect, significant only on Day 1. | Vasodilator effect, significant only on Day 1. |

| Hindquarters Vascular Conductance | Vasodilator effect, significant only on Day 1. | Vasodilator effect, significant only on Day 1. |

| Renal Vascular Conductance | No significant effect. | No significant effect. |

| Plasma UK-357903 Levels | Dose-proportional and sustained. | Dose-proportional and sustained. |

| Plasma cGMP Levels | Persistently elevated and dose-dependent increase. | Persistently elevated and dose-dependent increase. |

Note: Detailed quantitative data from the primary preclinical study by Gardiner et al. (2004) is not publicly available. The information presented here is a qualitative summary based on the study's abstract and available excerpts.

Experimental Protocols

In Vitro PDE5 Inhibition Assay (Enzyme Activity Assay)

This protocol describes a common method for determining the IC50 value of a test compound against PDE5.

Materials:

-

Recombinant human PDE5 enzyme

-

cGMP (substrate)

-

[³H]-cGMP (radiolabeled substrate)

-

Snake venom phosphodiesterase (from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol)

-

Test compound (UK-357903) dissolved in DMSO

-

Microcentrifuge tubes or 96-well plates

-

Scintillation counter

Procedure:

-

Reaction Setup: In microcentrifuge tubes or a 96-well plate, prepare the reaction mixture containing assay buffer, a fixed concentration of cGMP, a tracer amount of [³H]-cGMP, and varying concentrations of the test compound (UK-357903). Include control reactions with no inhibitor (100% activity) and no PDE5 enzyme (background).

-

Enzyme Addition: Initiate the reaction by adding a predetermined amount of recombinant human PDE5 enzyme to each tube/well.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes), ensuring that substrate hydrolysis does not exceed 20% in the uninhibited control.

-

Reaction Termination: Stop the reaction by boiling the mixture for 1-2 minutes.

-

Conversion to Nucleoside: After cooling, add snake venom phosphodiesterase to each reaction to hydrolyze the [³H]-5'-GMP product to [³H]-guanosine. Incubate at 37°C for 15-20 minutes.

-

Separation: Add a slurry of anion-exchange resin to each tube/well. The resin will bind the unhydrolyzed [³H]-cGMP, while the product, [³H]-guanosine, will remain in the supernatant.

-

Quantification: Centrifuge the tubes/plates to pellet the resin. Transfer an aliquot of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Hemodynamic Monitoring in Conscious Rats

This protocol outlines the methodology for assessing the hemodynamic effects of a compound in conscious, freely moving rats.

Animal Model:

-

Spontaneously Hypertensive Rats (SHR) are a commonly used model for studying the effects of antihypertensive agents.

Surgical Preparation (performed under anesthesia):

-

Catheter Implantation: Implant a catheter into the abdominal aorta via the femoral artery for the measurement of arterial blood pressure and heart rate.

-

Doppler Flow Probe Placement: Place miniaturized pulsed Doppler flow probes around the renal, mesenteric, and hindquarters arteries to measure regional blood flow.

-

Venous Catheter: Implant a catheter into the vena cava via the femoral vein for intravenous drug administration.

-

Exteriorization and Protection: Exteriorize all catheters and probe leads subcutaneously to the dorsal aspect of the neck and pass them through a protective spring tether.

Experimental Procedure:

-

Recovery: Allow the animals to recover from surgery for at least 48 hours to ensure they are accustomed to the experimental setup.

-

Baseline Measurements: On the day of the experiment, record baseline hemodynamic parameters (mean arterial pressure, heart rate, and regional blood flows) for a stable period.

-

Drug Administration: Administer UK-357903 via continuous intravenous infusion at the desired dose(s).

-

Continuous Monitoring: Continuously record all hemodynamic parameters throughout the infusion period.

-

Blood Sampling: At specified time points, collect blood samples via the arterial catheter for the determination of plasma drug and cGMP concentrations.

-

Data Acquisition and Analysis: Use a data acquisition system to record and analyze the hemodynamic data. Calculate vascular conductance for each vascular bed by dividing the blood flow by the mean arterial pressure.

Development Status

Based on the available information, the development of UK-357903 by Pfizer appears to have been discontinued. There is no evidence of this compound entering clinical trials. This is further supported by the closure of Pfizer's research and development facilities in Sandwich, UK, where early-stage drug discovery and development for compounds of this nature were conducted.

Conclusion

UK-357903 is a highly potent and selective PDE5 inhibitor that demonstrated clear preclinical efficacy in modulating the cGMP signaling pathway, leading to vasodilation. While its clinical development was not pursued, the study of UK-357903 has contributed to the understanding of the therapeutic potential and physiological effects of PDE5 inhibition. The experimental protocols and data summarized in this guide provide a valuable resource for researchers working on novel PDE5 inhibitors and investigating the broader implications of the cGMP signaling pathway in various disease states.

Methodological & Application

Application Notes and Protocols for Vasodilation Studies Using Sodium Nitroprusside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Nitroprusside (SNP) is a potent, direct-acting vasodilator widely utilized in both clinical and research settings to induce endothelium-independent vasodilation.[1][2][3][4] Its mechanism of action involves the spontaneous release of nitric oxide (NO), a key signaling molecule in the cardiovascular system.[1][4][5][6] This property makes SNP an invaluable tool for studying the function of vascular smooth muscle and for differentiating between endothelium-dependent and -independent vasodilation.[1] These application notes provide detailed protocols for utilizing SNP in both ex vivo and in vivo vasodilation studies.

Mechanism of Action and Signaling Pathway

Sodium Nitroprusside exerts its vasodilatory effect by donating nitric oxide (NO).[1][4][5][6] Upon entering the bloodstream, SNP interacts with sulfhydryl groups on erythrocytes and other cells, leading to the release of NO.[5] This liberated NO then diffuses into the underlying vascular smooth muscle cells.

Inside the smooth muscle cells, NO activates the enzyme soluble guanylate cyclase (sGC).[5][6] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5][6] The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG).[1][7] PKG, in turn, phosphorylates several downstream targets, resulting in a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains, ultimately causing smooth muscle relaxation and vasodilation.[1][5]

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the vasodilatory effects of Sodium Nitroprusside.

Table 1: Ex Vivo Vasodilation Studies using Rat Aortic Rings

| Parameter | Value | Conditions | Reference |

| EC50 | 2.6 x 10-8 mol/L | Rat tail small arteries | [8] |

| pD2 | Varies with contractile agent | Noradrenaline vs. KCl contracted rings | [9] |

| Maximal Relaxation (Emax) | ~77% | Rat tail small arteries | [8] |

Table 2: In Vivo Vasodilation Studies in Human Forearm

| Measurement | Dose of SNP | Result | Reference |

| Forearm Vascular Conductance (FVC) | 2 µg·100 ml FAV⁻¹·min⁻¹ | 472% increase from baseline | [2] |

| Internal Carotid Artery Flow | Low infusion rate | 27 ml min⁻¹ increase | [10] |

| Forearm Blood Flow (FBF) | 0.8, 1.6, and 3.2 μ g/min | Dose-dependent increase | [11] |

Experimental Protocols

Ex Vivo Vasodilation Studies using Isolated Aortic Rings

This protocol describes the methodology for assessing the vasodilatory effect of SNP on isolated rat aortic rings.

1. Tissue Preparation:

-

Euthanize a male Wistar rat according to institutional guidelines.

-

Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.

-

Dissect the aorta free of adhering connective and adipose tissue.

-

Cut the aorta into rings of approximately 3-4 mm in length.

-

For some experiments, the endothelium can be denuded by gently rubbing the intimal surface with a fine wire. The success of endothelium removal should be confirmed by the lack of relaxation to an endothelium-dependent vasodilator like acetylcholine (10⁻⁶ M).[9]

2. Experimental Setup:

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.

-

Attach one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

3. Experimental Procedure:

-

After equilibration, induce a stable contraction in the aortic rings using a contractile agent such as Phenylephrine (10⁻⁶ M) or KCl (60 mM).

-

Once a stable plateau of contraction is reached, add SNP cumulatively to the organ bath in increasing concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).

-

Record the relaxation response at each concentration until a maximal response is achieved or until the concentration-response curve is complete.

4. Data Analysis:

-

Express the relaxation response as a percentage of the pre-contraction induced by the contractile agent.

-

Plot the concentration-response curve and calculate the EC₅₀ (the concentration of SNP that produces 50% of the maximal relaxation).

In Vivo Vasodilation Studies using Forearm Blood Flow Measurement

This protocol outlines the venous occlusion plethysmography technique to measure forearm blood flow (FBF) in response to intra-arterial infusion of SNP in human subjects.

1. Subject Preparation:

-

Subjects should be in a supine position in a temperature-controlled room.

-

Insert a cannula into the brachial artery of the non-dominant arm for drug infusion and blood pressure monitoring.

2. Experimental Setup:

-

Place a strain-gauge plethysmograph on the forearm to measure changes in forearm volume.

-

Place a cuff around the upper arm for venous occlusion and a wrist cuff to exclude hand circulation from the measurement.

3. Experimental Procedure:

-

After a baseline measurement period with saline infusion, infuse SNP through the brachial artery cannula at escalating doses (e.g., 0.8, 1.6, and 3.2 µ g/min ).[11]

-

Each dose should be infused for a sufficient duration (e.g., 5-10 minutes) to achieve a steady-state response.

-

During the infusion, perform FBF measurements by inflating the upper arm cuff to a pressure above venous pressure but below diastolic arterial pressure (e.g., 40-50 mmHg) for short durations (e.g., 7-10 seconds) at regular intervals.

4. Data Analysis:

-

Calculate FBF from the rate of increase in forearm volume during venous occlusion, typically expressed in ml/100ml/min.

-

Calculate forearm vascular conductance (FVC) as FBF divided by mean arterial pressure.

-

Plot the dose-response relationship for SNP on FBF and FVC.

Conclusion

Sodium Nitroprusside is a fundamental tool for investigating vascular smooth muscle reactivity. The protocols and data presented provide a framework for conducting robust and reproducible vasodilation studies. By understanding its mechanism of action and employing standardized experimental procedures, researchers can effectively utilize SNP to explore various aspects of vascular physiology and pharmacology.

References

- 1. Sodium nitroprusside - Wikipedia [en.wikipedia.org]

- 2. Comparison of the vasodilatory effects of sodium nitroprusside vs. nitroglycerin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. What is the mechanism of Sodium Nitroprusside? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. litfl.com [litfl.com]

- 7. Sodium Nitroprusside-Induced Activation of Vascular Smooth Muscle BK Channels Is Mediated by PKG Rather Than by a Direct Interaction with NO - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Vasodilator effects of sodium nitroprusside, levcromakalim and their combination in isolated rat aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sodium nitroprusside dilates cerebral vessels and enhances internal carotid artery flow in young men - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

Application Notes and Protocols: Preparation of UK-357903 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-357903 is a potent and selective inhibitor of phosphodiesterase 5 (PDE5), an enzyme crucial in the regulation of cyclic guanosine monophosphate (cGMP) signaling pathways.[1] Proper preparation of a stock solution is the first critical step for accurate and reproducible in vitro and in vivo experimental results. These application notes provide a detailed protocol for the preparation, storage, and use of UK-357903 stock solutions.

Quantitative Data Summary

A summary of the key quantitative data for UK-357903 is provided in the table below for easy reference.

| Parameter | Value | Source |

| Molecular Weight | 582.68 g/mol | [2] |

| Molecular Formula | C₂₇H₃₄N₈O₅S | [2] |

| IC₅₀ (PDE5) | 1.7 nM | [1] |

| IC₅₀ (PDE6) | 714 nM | [1] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | Inferred from common practice |

| Recommended Stock Concentration | 10 mM | Inferred from common practice |

| Storage of Stock Solution | -20°C for up to 3 months | Inferred from common practice |

Experimental Protocols

Materials

-

UK-357903 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile pipette tips

Protocol 1: Preparation of a 10 mM UK-357903 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of UK-357903 in DMSO.

1. Calculation of Required Mass:

To prepare a 10 mM stock solution, the required mass of UK-357903 can be calculated using the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 0.010 mol/L x 0.001 L x 582.68 g/mol x 1000 mg/g = 5.83 mg

2. Weighing the Compound:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh out the calculated mass (e.g., 5.83 mg) of UK-357903 powder directly into the tube.

3. Dissolution:

-

Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the microcentrifuge tube containing the UK-357903 powder.

-

Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.

4. Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 3 months.

Protocol 2: Preparation of Working Solutions by Serial Dilution

This protocol describes the preparation of working solutions from the 10 mM stock solution for use in cellular or enzymatic assays.

1. Initial Dilution:

-

Prepare an intermediate dilution from the 10 mM stock solution. For example, to prepare a 1 mM solution, dilute the 10 mM stock 1:10 by adding 10 µL of the stock solution to 90 µL of the desired assay buffer or cell culture medium.

2. Serial Dilutions:

-

Perform a series of dilutions from the intermediate solution to achieve the desired final concentrations for your experiment. For example, to create a range of concentrations from 10 µM down to 1 nM, perform serial 1:10 dilutions in the appropriate assay buffer or medium.

Mandatory Visualization

The following diagrams illustrate the PDE5 signaling pathway and a general experimental workflow for using the UK-357903 stock solution.

Caption: PDE5 signaling pathway and the inhibitory action of UK-357903.

Caption: General workflow for preparing and using UK-357903 solutions.

References

Application Notes and Protocols for UK-357903 in Organ Bath Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-357903 is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] By inhibiting PDE5, UK-357903 prevents the degradation of cGMP, leading to the accumulation of this second messenger and subsequent smooth muscle relaxation. This mechanism of action makes UK-357903 a valuable tool for in vitro pharmacological studies, particularly in organ bath experiments designed to investigate vasodilation and the relaxation of various smooth muscle tissues. These application notes provide detailed protocols for the use of UK-357903 in organ bath experiments and summarize its known pharmacological properties.

Mechanism of Action: The cGMP Signaling Pathway

UK-357903 exerts its effects by modulating the nitric oxide (NO)-cGMP signaling cascade. In many cell types, particularly smooth muscle cells, the activation of soluble guanylate cyclase (sGC) by NO leads to the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium. This cascade of events ultimately leads to smooth muscle relaxation. PDE5 is the primary enzyme responsible for the hydrolysis and inactivation of cGMP. By inhibiting PDE5, UK-357903 sustains and enhances the cGMP-mediated signaling, thereby promoting profound and prolonged smooth muscle relaxation.

Signaling Pathway of UK-357903-induced Smooth Muscle Relaxation

Caption: cGMP signaling pathway and the inhibitory action of UK-357903.

Data Presentation

Table 1: In Vitro Inhibitory Activity of UK-357903

| Enzyme | IC50 (nM) | Selectivity vs. PDE5 |

| PDE5 | 1.7[1] | - |

| PDE6 | 714[1] | ~420-fold |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

For comparative purposes, Table 2 provides representative data from organ bath experiments for other well-characterized PDE5 inhibitors, demonstrating their potency in relaxing pre-contracted smooth muscle tissue. Similar experiments would be necessary to determine the specific EC50 and Emax values for UK-357903.

Table 2: Representative Organ Bath Data for various PDE5 Inhibitors (Rat Anococcygeus Muscle)

| Compound | pEC50 |

| Sildenafil | 7.72 ± 0.06 |

| Vardenafil | 8.11 ± 0.05 |

| Tadalafil | 7.69 ± 0.05 |

pEC50: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Data is presented as mean ± SEM.

Experimental Protocols

The following protocols provide a detailed methodology for assessing the relaxant effects of UK-357903 on isolated smooth muscle tissues, such as corpus cavernosum or vascular rings, using an organ bath setup.

Materials and Reagents

-

UK-357903

-

Isolated smooth muscle tissue (e.g., rabbit corpus cavernosum, rat aorta)

-

Krebs-Henseleit solution (or other suitable physiological salt solution)

-

Phenylephrine (or other contractile agent, e.g., KCl, U46619)

-

Nitric oxide donor (e.g., sodium nitroprusside) as a positive control

-

Distilled water

-

95% O2 / 5% CO2 gas mixture

-

Organ bath system with force transducers and data acquisition software

Experimental Workflow

Workflow for Organ Bath Experiment with UK-357903

Caption: General workflow for assessing smooth muscle relaxation with UK-357903.

Detailed Protocol: Relaxation of Corpus Cavernosum

-

Tissue Preparation:

-

Obtain corpus cavernosum tissue from a suitable animal model (e.g., New Zealand White rabbit).

-

Immediately place the tissue in cold (4°C) Krebs-Henseleit solution.

-

Carefully dissect away the tunica albuginea and surrounding connective tissue.

-

Prepare corporal strips (e.g., 2 x 2 x 7 mm).

-

-

Mounting and Equilibration:

-

Mount the tissue strips vertically in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Connect one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Apply an initial resting tension (e.g., 1.5-2 g) and allow the tissue to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.

-

-

Viability and Pre-contraction:

-

Assess tissue viability by inducing a contraction with a high concentration of KCl (e.g., 80 mM).

-

After washout and return to baseline, induce a stable, submaximal contraction using an alpha-1 adrenergic agonist such as phenylephrine (e.g., 1-10 µM).

-

-

Cumulative Concentration-Response to UK-357903:

-

Once a stable plateau of contraction is achieved, add UK-357903 to the organ bath in a cumulative manner (e.g., from 1 nM to 10 µM).

-

Allow the tissue to reach a stable level of relaxation at each concentration before adding the next.

-

Record the changes in isometric tension throughout the experiment.

-

-

Positive Control:

-

In a separate set of experiments, after pre-contraction with phenylephrine, generate a concentration-response curve for a known vasodilator like sodium nitroprusside to confirm the tissue's ability to relax via the NO-cGMP pathway.

-

-

Data Analysis:

-

Express the relaxation at each concentration of UK-357903 as a percentage of the pre-contraction induced by phenylephrine.

-

Plot the percentage of relaxation against the logarithm of the molar concentration of UK-357903.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the molar concentration of the drug that produces 50% of the maximal response) and the Emax (the maximal relaxation effect).

-

Conclusion

UK-357903 is a potent and selective PDE5 inhibitor that serves as an invaluable pharmacological tool for studying cGMP-mediated smooth muscle relaxation in vitro. The provided protocols offer a robust framework for conducting organ bath experiments to characterize the effects of UK-357903 on various smooth muscle tissues. While specific organ bath data for UK-357903 is limited, the established methodologies and comparative data from other PDE5 inhibitors provide a strong basis for future investigations into the pharmacological profile of this compound. Accurate and reproducible data from such studies will further elucidate the therapeutic potential of selective PDE5 inhibition in a range of physiological and pathological conditions.

References

Application Notes and Protocols for UK-357903 in Erectile Dysfunction Research

Introduction

UK-357903 is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of blood flow to the corpus cavernosum of the penis.[1][2] Its high selectivity, particularly over PDE6, makes it a valuable research tool for studying the mechanisms of erectile function and for the preclinical evaluation of therapies for erectile dysfunction (ED) with a potentially reduced risk of visual side effects associated with less selective inhibitors.[1] These application notes provide detailed protocols for utilizing UK-357903 in established animal models of ED.

Mechanism of Action

Penile erection is a hemodynamic process initiated by sexual stimulation, which triggers the release of nitric oxide (NO) from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells in the penis.[3] NO activates soluble guanylate cyclase (sGC), which in turn increases the intracellular concentration of cyclic guanosine monophosphate (cGMP).[4] Elevated cGMP levels lead to the relaxation of smooth muscle cells in the corpus cavernosum, allowing for increased blood flow and causing an erection.[3][4]

The action of cGMP is terminated by PDE5, which hydrolyzes it to GMP.[4] UK-357903, as a PDE5 inhibitor, blocks this degradation, thereby prolonging the action of cGMP and enhancing the erectile response to sexual stimulation.[3][4]

Caption: Mechanism of action of UK-357903 in penile smooth muscle cells.

Pharmacological Profile of UK-357903

Selectivity

One of the key features of UK-357903 is its high selectivity for PDE5 over other phosphodiesterase isozymes. This is particularly notable when compared to PDE6, which is found in the retina. Inhibition of PDE6 is associated with visual disturbances.[4] The selectivity profile of UK-357903 makes it an excellent candidate for studies where isolating the effects of PDE5 inhibition is critical.

Table 1: PDE Inhibitor Selectivity Profile

| Compound | PDE5 IC₅₀ (nM) | PDE6 IC₅₀ (nM) | Selectivity Ratio (PDE6/PDE5) |

|---|---|---|---|

| UK-357903 | 1.7 [2] | 714 [2] | ~420 |

| Sildenafil | 3.5[5] | ~20-30 | ~7-10 |

| Vardenafil | 0.14[5] | ~1-2 | ~10-15 |

| Tadalafil | 6.7[5] | >10,000 | >1490 |

(Note: IC₅₀ values for Sildenafil, Vardenafil, and Tadalafil are approximate and can vary between studies. The data for UK-357903 is specific from available literature.)

Caption: High selectivity of UK-357903 for PDE5 over the off-target PDE6.

Hemodynamic Effects in Animal Models

Studies in conscious, spontaneously hypertensive rats (SHR) have shown that UK-357903 produces modest reductions in mean blood pressure and vasodilation in specific vascular beds.

Table 2: Hemodynamic Effects of UK-357903 in Conscious Rats

| Parameter | Vehicle | UK-357903 (low dose) | UK-357903 (high dose) |

|---|---|---|---|

| Change in Mean Blood Pressure (mmHg) | - | -11.8[6] | -15.3[6] |

| Vascular Effects | No significant change | Vasodilation in mesenteric and hindquarters beds[6] | Vasodilation in mesenteric and hindquarters beds[6] |

| Renal Vascular Conductance | No significant change | No significant change[6] | No significant change[6] |

(Data from a 4-day continuous infusion study in spontaneously hypertensive rats. Doses were 0.133 mg/kg/h (low) and 1.33 mg/kg/h (high).)[6]

Experimental Protocols

The rat is the most commonly used laboratory animal for developing models of ED.[7] The following protocols describe the induction of a diabetic ED model and the subsequent evaluation of erectile function via intracavernosal pressure (ICP) measurement, a gold-standard technique.[8][9]

Caption: General experimental workflow for evaluating UK-357903 in an animal model of ED.

Protocol 1: Induction of Diabetic Erectile Dysfunction (Rat Model)

This protocol establishes a model of ED secondary to type 1 diabetes using streptozotocin (STZ).[10]

Materials:

-

Male Wistar or Sprague-Dawley rats (8-10 weeks old)

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5), sterile

-

Blood glucose meter and test strips

-

Insulin (for animal welfare if severe hyperglycemia occurs)

Procedure:

-

Acclimatization: Acclimate animals to the housing facility for at least one week prior to the experiment.

-

Fasting: Fast the rats overnight (12-16 hours) but allow free access to water.

-

STZ Preparation: On the day of induction, prepare a fresh solution of STZ in cold, sterile citrate buffer. A commonly used dose is 60 mg/kg.[11]

-

Injection: Weigh each rat and administer a single intraperitoneal (IP) injection of the STZ solution. Administer an equivalent volume of citrate buffer to the control group.

-

Post-Injection Monitoring: Return animals to their cages with free access to food and water. Monitor for any signs of distress.

-

Confirmation of Diabetes: Measure blood glucose levels from a tail-vein blood sample 72 hours after STZ injection, and then weekly. Rats with blood glucose levels consistently >250-300 mg/dL are considered diabetic.

-

Model Development: The development of significant ED typically requires 4-8 weeks following the confirmation of diabetes.

Protocol 2: Evaluation of Erectile Function via Intracavernosal Pressure (ICP) Measurement

This procedure is the definitive method for quantifying erectile response in anesthetized rats.[9][12]

Materials:

-

Anesthetic (e.g., ketamine/xylazine cocktail or sodium pentobarbital)[13]

-

PE-50 tubing

-

Pressure transducer and recording system (e.g., Biopac)[8]

-

Bipolar hook electrode for nerve stimulation[8]

-

Electrical stimulator

-

Surgical instruments (scalpel, forceps, retractors)

Procedure:

-

Anesthesia: Anesthetize the rat (e.g., sodium pentobarbital, 45 mg/kg, IP).[8] Confirm the depth of anesthesia by lack of pedal withdrawal reflex.

-

Carotid Artery Cannulation (for MAP):

-

Make a midline incision in the neck to expose the left carotid artery.

-

Carefully dissect the artery and cannulate it with a PE-50 tube filled with heparinized saline.

-

Connect the cannula to a pressure transducer to continuously monitor Mean Arterial Pressure (MAP).[13]

-

-

Exposure of Cavernous Nerve (CN):

-

Corpus Cavernosum Cannulation (for ICP):

-

Expose the penis and make an incision to reveal the crus of the corpus cavernosum.[9]

-

Insert a 24-gauge needle connected to PE-50 tubing and a second pressure transducer into the crus.[8]

-

Secure the needle and flush the system with a small amount of heparinized saline (approx. 50 µL) to prevent clotting.[8] A successful cannulation will result in a slight penile tumescence.[12]

-

-

Drug Administration: Administer UK-357903 or vehicle via an appropriate route (e.g., intravenous, intraperitoneal, or oral gavage) and allow for a suitable absorption period based on pharmacokinetic data.

-

Nerve Stimulation and Recording:

-

Data Analysis:

-

Measure the maximum ICP reached during nerve stimulation.

-

Calculate the ratio of maximal ICP to MAP (ICP/MAP). This ratio normalizes the erectile response to the systemic blood pressure and is the primary endpoint for erectile function.[13]

-

Compare the ICP/MAP ratio between the vehicle-treated and UK-357903-treated groups.

-

References

- 1. UK-357903 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. canjurol.com [canjurol.com]

- 5. researchgate.net [researchgate.net]

- 6. Haemodynamic effects of the selective phosphodiesterase 5 inhibitor, UK-357,903, in conscious SHR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Animal models of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A protocol for assessment of intracavernosal pressure in a rat model [protocols.io]

- 9. Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Animal models in the study of diabetic erectile dysfunction: mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Video: Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents [jove.com]

- 13. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols for Measuring UK-357903 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-357903 is a potent and selective inhibitor of phosphodiesterase 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5, UK-357903 elevates intracellular cGMP levels, leading to the activation of protein kinase G (PKG) and subsequent downstream signaling events. This mechanism of action makes UK-357903 a valuable tool for studying cGMP-mediated signaling pathways and a potential therapeutic agent for conditions such as erectile dysfunction and pulmonary hypertension.

These application notes provide detailed protocols for cell-based assays to measure the activity of UK-357903, enabling researchers to quantify its potency and efficacy in a cellular context. The described methods are essential for the characterization of UK-357903 and other PDE5 inhibitors in drug discovery and development.

Mechanism of Action and Signaling Pathway

UK-357903 exerts its biological effects by preventing the hydrolysis of cGMP to GMP. This leads to an accumulation of intracellular cGMP, which then acts as a second messenger to activate PKG. Activated PKG phosphorylates a variety of downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.

Caption: Signaling pathway of UK-357903.

Data Presentation

| Compound | Target | Assay Type | IC50 (nM) | Selectivity (vs. PDE6) |

| UK-357903 | PDE5 | Enzymatic Assay | 1.7[1] | ~420-fold |

| UK-357903 | PDE6 | Enzymatic Assay | 714[1] | - |

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Two robust cell-based assays are detailed below to measure the functional activity of UK-357903.

cGMP Accumulation Assay

This assay directly measures the increase in intracellular cGMP levels in response to UK-357903 treatment in cells stimulated to produce cGMP.

Caption: Workflow for the cGMP accumulation assay.

Materials:

-

HEK293 cells (or other suitable cell line expressing PDE5)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

UK-357903

-

Sodium nitroprusside (SNP) or other nitric oxide (NO) donor

-

Cell lysis buffer

-

cGMP detection kit (e.g., HTRF®, ELISA, or other immunoassay)

-

Plate reader compatible with the detection kit

Protocol:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Compound Preparation: Prepare a serial dilution of UK-357903 in a suitable assay buffer.

-

Pre-treatment: Remove the culture medium and add 50 µL of the prepared UK-357903 dilutions to the respective wells. Incubate for 30 minutes at 37°C.

-

Stimulation: Prepare a solution of SNP (e.g., 100 µM final concentration) in assay buffer. Add 50 µL of the SNP solution to each well (except for the unstimulated control wells).

-

Incubation: Incubate the plate for 15-30 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and add 50 µL of cell lysis buffer to each well. Incubate for 10-15 minutes at room temperature with gentle shaking.

-

cGMP Detection: Follow the manufacturer's instructions for the chosen cGMP detection kit to measure the concentration of cGMP in each well lysate.

-

Data Analysis: Plot the cGMP concentration against the logarithm of the UK-357903 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of UK-357903 that produces 50% of the maximal cGMP accumulation).

CRE-Luciferase Reporter Gene Assay

This assay indirectly measures the activity of UK-357903 by quantifying the expression of a reporter gene (luciferase) under the control of a cGMP-responsive element (CRE). An increase in cGMP will lead to a decrease in cAMP (via PDE3), which in turn reduces CRE-mediated transcription. Therefore, inhibition of PDE5 by UK-357903 is expected to result in a decrease in the luciferase signal in cells where cGMP can influence cAMP levels.

Caption: Workflow for the CRE-luciferase reporter assay.

Materials:

-

HEK293T cells

-

Cell culture medium

-

CRE-luciferase reporter plasmid

-

PDE5 expression plasmid

-

Transfection reagent

-

96-well cell culture plates

-

UK-357903

-

Forskolin

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Co-transfection: Co-transfect HEK293T cells with the CRE-luciferase reporter plasmid and the PDE5 expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Cell Seeding: After 24 hours of transfection, seed the cells in a 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Compound Treatment: Prepare a serial dilution of UK-357903 in culture medium. Remove the existing medium and add 100 µL of the compound dilutions to the wells. Incubate for 1 hour at 37°C.

-

cAMP Stimulation: Add Forskolin to a final concentration of 10 µM to all wells to stimulate the cAMP pathway.

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Cell Lysis and Luciferase Measurement: Follow the manufacturer's instructions for the luciferase assay system. Typically, this involves lysing the cells and adding a luciferase substrate, followed by measuring the luminescence using a luminometer.

-

Data Analysis: Plot the luciferase activity against the logarithm of the UK-357903 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of the cGMP-mediated effect on CRE-luciferase activity.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to effectively measure the cellular activity of the PDE5 inhibitor, UK-357903. The cGMP accumulation assay provides a direct measure of the compound's primary mechanism of action, while the CRE-luciferase reporter assay offers a functional readout of the downstream signaling consequences. By utilizing these detailed methodologies, scientists can accurately characterize the potency and efficacy of UK-357903 and other PDE5 inhibitors, facilitating their research and drug development efforts.

References

Application Notes and Protocols for UK-357903 Administration in Spontaneously Hypertensive Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the in vivo administration of UK-357903, a selective phosphodiesterase type 5 (PDE5) inhibitor, to spontaneously hypertensive rats (SHR). The SHR model is a well-established and widely used model of human essential hypertension.[1][2][3] UK-357903 has been shown to elicit modest reductions in blood pressure, primarily through vasodilation in the mesenteric and hindquarters vascular beds.[4][5][6] This document outlines detailed protocols for continuous intravenous infusion, hemodynamic monitoring, and data interpretation, alongside critical safety and handling information. The provided methodologies are based on established practices in rodent research and specific findings from studies involving UK-357903.

Mechanism of Action

UK-357903 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the corpus cavernosum and vascular smooth muscle. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, UK-357903 leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG). This signaling cascade results in the relaxation of vascular smooth muscle, leading to vasodilation and a subsequent decrease in blood pressure.[4][5] An elevation in plasma cGMP serves as a reliable biomarker for PDE5 inhibition.[4][5]

Signaling pathway of UK-357903 in vascular smooth muscle cells.

Quantitative Data Summary

The following tables summarize the reported hemodynamic effects of UK-357903 in conscious spontaneously hypertensive rats.

Table 1: Effect of a 4-Day Continuous Infusion of UK-357903 on Mean Blood Pressure (MBP) in SHR [4][5]

| Treatment Group | Dose (mg/kg/h) | Change in MBP on Day 1 (mmHg) |

| Vehicle | - | - |

| UK-357903 (Low Dose) | 0.133 | -11.8 |

| UK-357903 (High Dose) | 1.33 | -15.3 |

| Enalapril | 1 | -14.1 |

Table 2: Regional Hemodynamic Effects of UK-357903 on Day 1 of Infusion [4][5][6]

| Parameter | UK-357903 Effect |

| Mesenteric Vascular Conductance | Vasodilation |

| Hindquarters Vascular Conductance | Vasodilation |

| Renal Vascular Conductance | No significant effect |

| Heart Rate | No significant effect |

Table 3: Effects of UK-357903 Alone and in Combination with Enalapril [6]

| Treatment Group | Dose (mg/kg/h) | Change in Mean Blood Pressure (mmHg) | Renal Vasodilation |

| UK-357903 | 0.266 | -12.1 | No |

| Enalapril | 0.01 | Minor | Yes |

| UK-357903 + Enalapril | 0.266 + 0.01 | -17.8 | Yes (synergistic) |

Experimental Protocols

Protocol 1: Continuous Intravenous Infusion of UK-357903

This protocol describes the continuous intravenous administration of UK-357903 to conscious, freely moving SHR for a duration of four days.

Materials:

-

UK-357903

-

Vehicle (e.g., sterile 0.9% saline)

-

Implantable osmotic pumps or syringe infusion pump

-

Intravenous catheter

-

Surgical instruments for catheter implantation

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Spontaneously Hypertensive Rats (male, age- and weight-matched)

-

Metabolic cages for housing

Procedure:

-

Preparation of Infusion Solution:

-

Based on the desired dose and infusion rate, calculate the required concentration of UK-357903 in the vehicle.

-

Ensure complete dissolution of UK-357903 in the vehicle. The solution should be sterile-filtered before loading into the infusion pump.

-

-

Surgical Implantation of Intravenous Catheter:

-

Anesthetize the SHR using a standard, approved protocol.

-

Surgically implant a catheter into the jugular or femoral vein.

-

Exteriorize the catheter at the nape of the neck and connect it to a swivel system to allow for free movement of the animal.

-

Alternatively, for fully implantable systems, connect the catheter to a pre-filled osmotic pump and implant the pump subcutaneously.

-

-

Initiation of Infusion:

-

Allow the animal to recover from surgery for at least 24-48 hours before starting the infusion.

-

Connect the exteriorized catheter to the infusion pump or, if using an implanted pump, the infusion will begin as per the pump's specifications.

-

House the animals individually in metabolic cages to allow for continuous monitoring and sample collection.

-

-

Monitoring and Data Collection:

-

Monitor the animals daily for any signs of distress or adverse reactions.

-

Measure hemodynamic parameters continuously or at regular intervals (see Protocol 2).

-

Collect blood samples at specified time points to measure plasma levels of UK-357903 and cGMP.

-

Experimental workflow for continuous infusion of UK-357903 in SHR.